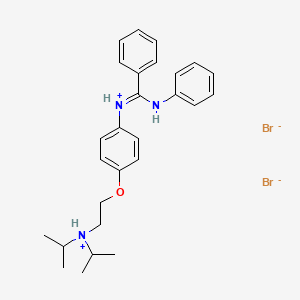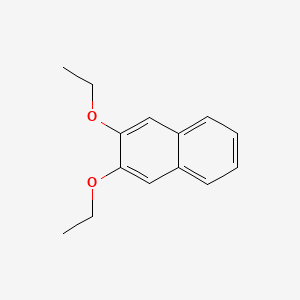
2,3-Diethoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethoxynaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two ethoxy groups attached to the 2nd and 3rd positions of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethoxynaphthalene typically involves the ethylation of 2,3-dihydroxynaphthalene. The reaction is carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like acetone or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2,3-Diethoxynaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the naphthalene ring.
科学的研究の応用
2,3-Diethoxynaphthalene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Diethoxynaphthalene involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
類似化合物との比較
2,3-Dimethoxynaphthalene: Similar in structure but with methoxy groups instead of ethoxy groups.
2,3-Dihydroxynaphthalene: The parent compound from which 2,3-Diethoxynaphthalene is synthesized.
Uniqueness: this compound is unique due to its specific ethoxy substitutions, which can influence its chemical reactivity and physical properties
特性
CAS番号 |
70708-30-4 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC名 |
2,3-diethoxynaphthalene |
InChI |
InChI=1S/C14H16O2/c1-3-15-13-9-11-7-5-6-8-12(11)10-14(13)16-4-2/h5-10H,3-4H2,1-2H3 |
InChIキー |
ZTWXEGJBUBRWFB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=CC=CC=C2C=C1OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


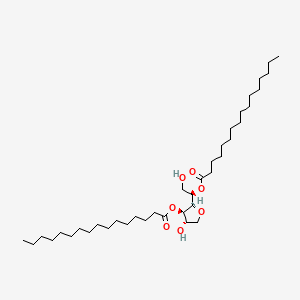
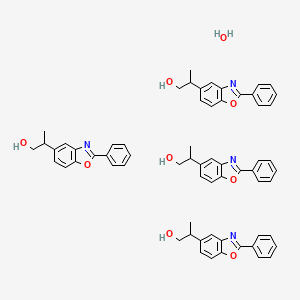
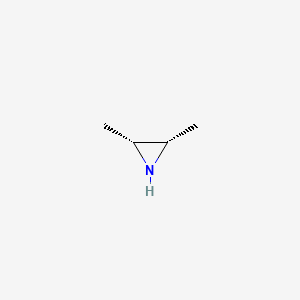
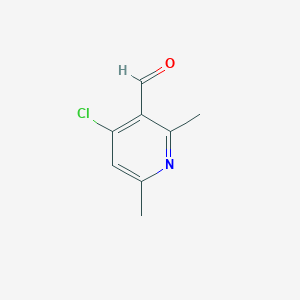
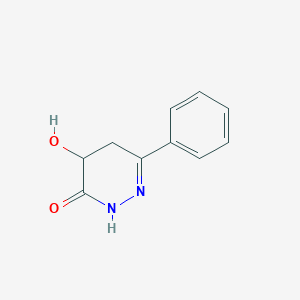
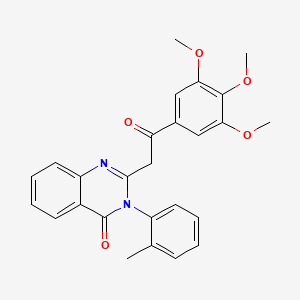
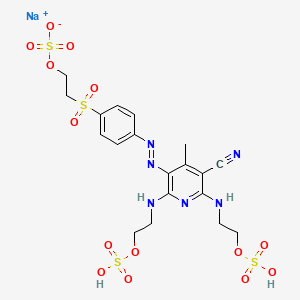
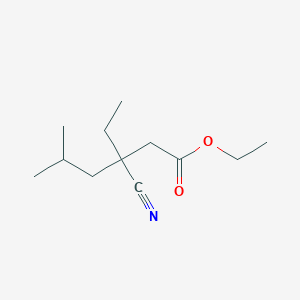
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
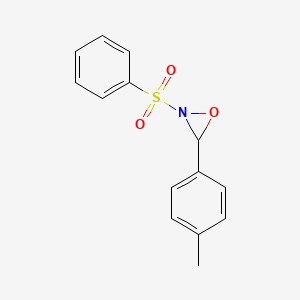
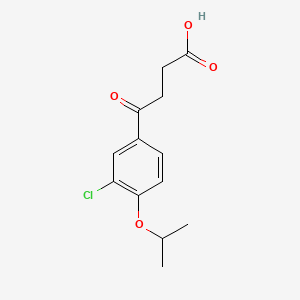
![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)
